
6-Methoxy-2-methyl-3H-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-methyl-3H-azepine is a seven-membered heterocyclic compound containing nitrogen. It is part of the azepine family, which is known for its diverse biological and chemical properties. The presence of a methoxy group at the 6th position and a methyl group at the 2nd position makes this compound unique in its structural and functional attributes.
準備方法
Synthetic Routes and Reaction Conditions
6-Methoxy-2-methyl-3H-azepine can be synthesized through the reaction of lithiated allenes with isothiocyanates. This reaction involves the deprotonation of 2-aza-1,3,5-trienes, leading to the formation of this compound . The reaction typically requires the use of superbases such as potassium tert-butoxide in a solvent system like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
6-Methoxy-2-methyl-3H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated azepine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepines, which can have different functional groups replacing the methoxy or methyl groups .
科学的研究の応用
6-Methoxy-2-methyl-3H-azepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including psychiatric disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis
作用機序
The mechanism of action of 6-methoxy-2-methyl-3H-azepine involves its interaction with specific molecular targets and pathways. The compound can undergo [1,7]-electrocyclization reactions, leading to the formation of various biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Methyl-6-methoxy-3H-azepine: Similar in structure but differs in the position of the methoxy group.
3-Methoxy-7-methyl-2-methylsulfanyl-4,5-dihydro-3H-azepine: Contains additional functional groups, leading to different chemical properties.
5-Ethylidene-2-(1-methoxyprop-2-enyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazole: A structurally related compound with different heteroatoms
Uniqueness
6-Methoxy-2-methyl-3H-azepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in research and industry .
特性
CAS番号 |
919515-24-5 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
6-methoxy-2-methyl-3H-azepine |
InChI |
InChI=1S/C8H11NO/c1-7-4-3-5-8(10-2)6-9-7/h3,5-6H,4H2,1-2H3 |
InChIキー |
NAKNYZFLEHLIOE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=CC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


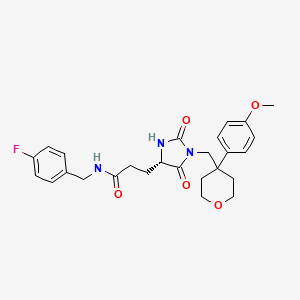
![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)

![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
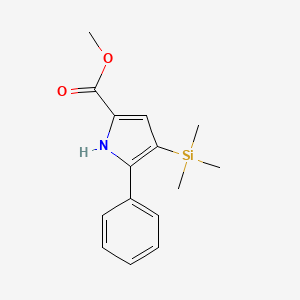
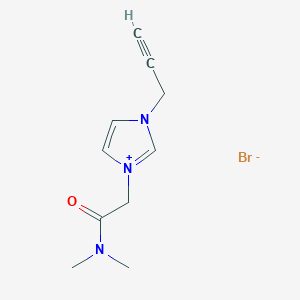
![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
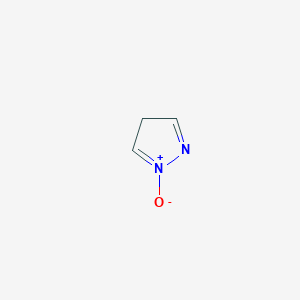
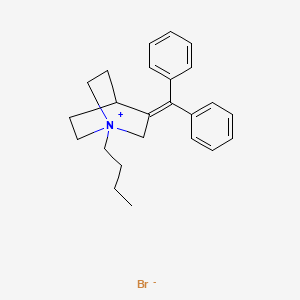
![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
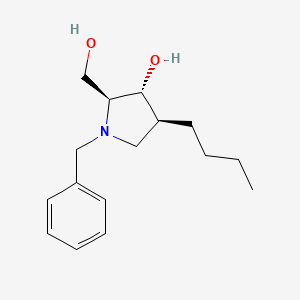
![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)
